molecular formula C14H12F6N4O3 B2747183 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1421525-16-7

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2747183
CAS No.: 1421525-16-7
M. Wt: 398.265
InChI Key: SDOSRIVIFFEOCR-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C14H12F6N4O3 and its molecular weight is 398.265. The purity is usually 95%.
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Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in the fields of microbiology and pharmacology due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound typically involves several key steps. A common method includes:

  • Knoevenagel Condensation : This step involves the reaction of aldehydes with active methylene compounds in the presence of a catalyst.
  • Michael Addition : Following the condensation, a Michael addition is performed using L-proline as a catalyst to introduce the triazole moiety.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. In vitro assays have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values have been determined for various microorganisms:

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8
Pseudomonas aeruginosa64

These results indicate that the compound possesses potent antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus .

The mechanisms through which this compound exerts its antimicrobial effects include:

  • Disruption of Cell Membranes : Studies suggest that it may disrupt microbial cell membranes, leading to increased permeability and eventual cell death.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival and replication.

Case Studies

Several studies have investigated the efficacy of this compound in clinical and laboratory settings:

  • Study on Drug-resistant Strains : A significant study focused on its effectiveness against drug-resistant strains of Staphylococcus aureus. The results indicated that the compound retained efficacy where traditional antibiotics failed.
  • Fungal Infections : Another study evaluated its use in treating fungal infections in immunocompromised patients. The results showed a marked reduction in fungal load after treatment with this compound.

Comparative Analysis

The unique structural features of this compound contribute to its biological activity. A comparison with structurally related compounds highlights its superior antimicrobial properties:

Compound NameStructural FeaturesBiological Activity
2-MercaptobenzothiazoleContains a thiazole ringAntimicrobial
5-MethylthiazoleSimple thiazole derivativeAnticancer
N-(2-(4-methyl-5-oxo...)-benzamideTriazole and trifluoromethyl groupsBroad-spectrum antimicrobial

Properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N4O3/c1-23-11(13(15,16)17)22-24(12(23)26)7-6-21-10(25)8-2-4-9(5-3-8)27-14(18,19)20/h2-5H,6-7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOSRIVIFFEOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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